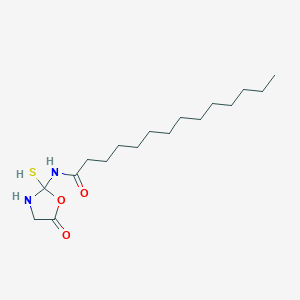![molecular formula C24H24N2O4 B14214992 Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate CAS No. 828915-36-2](/img/structure/B14214992.png)
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate is an organic compound that features a benzene ring substituted with two ester groups, each linked to a 3-(pyridin-2-yl)propyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate typically involves esterification reactions. One common method is the reaction of benzene-1,4-dicarboxylic acid with 3-(pyridin-2-yl)propanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for pyridine N-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Ammonia (NH3) or amines for nucleophilic substitution to form amides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3-(pyridin-2-yl)propanol derivatives.
Substitution: Amides or other ester derivatives.
Applications De Recherche Scientifique
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate involves its ability to form coordination complexes with metal ions. The pyridine rings act as ligands, binding to metal centers and stabilizing the complex. This interaction can influence various biochemical pathways and molecular targets, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: Similar structure but with ethenyl linkers instead of propyl.
1,3-Bis(4′-carboxylatophenoxy)benzene: Contains carboxylate groups and is used in coordination polymers.
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Contains a triazole ring and is used in coordination chemistry.
Uniqueness
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate is unique due to its specific combination of pyridine and ester functionalities, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various applications, from catalysis to materials science .
Propriétés
Numéro CAS |
828915-36-2 |
|---|---|
Formule moléculaire |
C24H24N2O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
bis(3-pyridin-2-ylpropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H24N2O4/c27-23(29-17-5-9-21-7-1-3-15-25-21)19-11-13-20(14-12-19)24(28)30-18-6-10-22-8-2-4-16-26-22/h1-4,7-8,11-16H,5-6,9-10,17-18H2 |
Clé InChI |
CMLZUYITPGZFLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCCOC(=O)C2=CC=C(C=C2)C(=O)OCCCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)

![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)

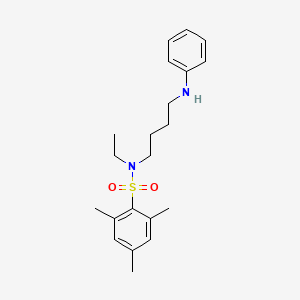
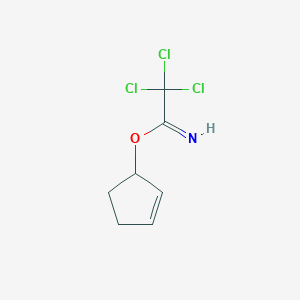
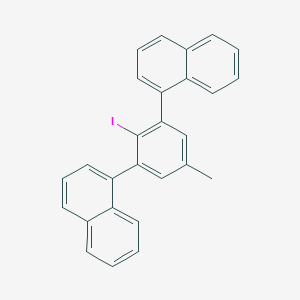
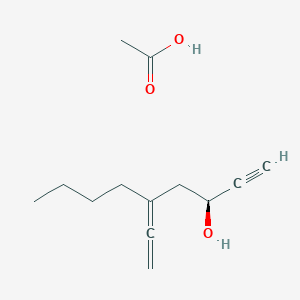

![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
